
J-2156
Overview
Description
J-2156 is a small-molecule, non-peptidomimetic agonist of the somatostatin type 4 receptor (SST4) with nanomolar affinity (IC50: 0.05 nM for human SST4, 0.07 nM for rat SST4) . It exhibits high selectivity for SST4 over other somatostatin receptor subtypes (SST1–3, SST5) and demonstrates negligible off-target activity at 67 pharmacological targets, including ion channels and transporters .
Preparation Methods
The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these synthetic routes while maintaining stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
J-2156 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pain Management
-
Chronic Pain Models : J-2156 has demonstrated efficacy in alleviating mechanical hyperalgesia in several animal models of chronic pain, including:
- Breast Cancer-Induced Bone Pain : In a rat model, this compound significantly reduced pain-like behaviors associated with bone pain induced by breast cancer, showcasing its potential as an analgesic agent .
- Chronic Low Back Pain : Studies have shown that this compound effectively alleviates symptoms in models of chronic low back pain, indicating its utility in managing persistent pain conditions .
- Mechanism of Action : The analgesic effects of this compound are primarily mediated through peripheral SST4 receptors, which inhibit excitability in spinal neurons and primary afferents without affecting normal physiological pain transmission . This suggests a targeted approach to pain relief with minimal central nervous system side effects.
Anti-inflammatory Properties
-
Inflammatory Response Modulation : this compound has been shown to inhibit neuropeptide release and reduce inflammatory responses in various studies:
- In vitro studies revealed that this compound diminished the release of sensory neuropeptides such as substance P and calcitonin gene-related peptide (CGRP), which are critical mediators of inflammation .
- In vivo experiments indicated that this compound reduced both neurogenic and non-neurogenic acute inflammatory processes, highlighting its potential as a novel anti-inflammatory drug candidate .
- Chronic Inflammation : The compound also exhibited significant effects on chronic inflammatory conditions, such as adjuvant-induced arthritis, where it reduced edema and arthritic changes, suggesting its role in managing long-term inflammatory diseases .
Binding Affinity and Selectivity
This compound has been characterized by its strong binding affinity for the SST4 receptor:
- Affinity Measurements : Binding studies indicate that this compound has nanomolar affinity for SST4, with over 300-fold selectivity compared to other somatostatin receptor subtypes (SST1, SST2, SST3, SST5) . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Case Studies and Experimental Findings
Study | Model | Key Findings |
---|---|---|
Engström et al., 2005 | In vitro | Demonstrated high selectivity and potency at SST4 receptors. |
Sándor et al., 2006 | Rat model | Alleviated mechanical allodynia; showed low propensity for receptor desensitization. |
Shenoy et al., 2018 | Breast cancer-induced bone pain | Significant reduction in pain-like behaviors; effective dosing range identified. |
Park et al., 2019 | Chronic low back pain model | Confirmed analgesic properties; effective in reducing hyperalgesia. |
Mechanism of Action
J-2156 exerts its effects by binding to the somatostatin type 4 receptor with high affinity. This binding leads to the activation of downstream signaling pathways that modulate pain perception. The molecular targets involved include various proteins and enzymes that play a role in pain signaling . The exact pathways and mechanisms are still being studied, but the current understanding highlights its potential as a non-opioid pain therapeutic .
Comparison with Similar Compounds
Mechanism of Action
J-2156 activates SST4 receptors in peripheral neurons, modulating pain signaling via:
- Inhibition of TRPV1 currents and voltage-gated calcium channels .
- Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels .
- Reduction of spinal neuron hyperexcitability in inflammatory and neuropathic pain models .
Preclinical Efficacy
- Diabetic Neuropathy : At 30 mg/kg (i.p.), this compound alleviated mechanical allodynia in streptozotocin (STZ)-induced diabetic rats, matching the efficacy of gabapentin (100 mg/kg) and morphine (1 mg/kg) in early-stage neuropathy (Phase 1). However, its potency decreased ~2-fold in advanced neuropathy (Phase 2), though it retained superior efficacy compared to morphine .
- Chronic Low Back Pain : Single doses (3–30 mg/kg, i.p.) reduced mechanical hypersensitivity in a rat lumbar disc injury model, correlating with reduced phosphorylated MAPK levels in dorsal root ganglia .
Gabapentin
Key Difference: this compound’s non-GABAergic mechanism avoids CNS depression but shows reduced potency in advanced neuropathy.
Morphine
Key Difference: this compound’s non-opioid profile addresses opioid-resistant neuropathy without addiction liability.
TT-232 (Heptapeptide SST4 Agonist)
Veldoreotide (Multi-SSTR Agonist)
Key Difference : this compound’s SST4 selectivity minimizes off-target effects, while veldoreotide’s multi-receptor activity may broaden indications.
Octreotide and Pasireotide
Key Difference : this compound’s focus on SST4 avoids endocrine side effects linked to SST2/5 activation.
Research Findings and Advantages of this compound
- Peripheral Specificity : Unlike morphine and gabapentin, this compound acts outside the CNS, reducing systemic toxicity .
- Structural Insights : this compound’s β-methylnaphthyl group forms a salt bridge with D126³·³² in SST4, explaining its selectivity over other SSTRs .
- Broad Pain Model Efficacy : Effective in diabetic neuropathy, chronic low back pain, and breast cancer-induced bone pain .
Biological Activity
J-2156 is a selective agonist for the somatostatin receptor subtype 4 (SST4), which has been the focus of numerous studies due to its potential therapeutic applications in pain management and inflammatory conditions. This compound exhibits notable biological activity, particularly in modulating neuropeptide release and alleviating pain in various animal models.
This compound primarily functions by activating SST4 receptors, which are expressed in sensory neurons and immune cells. The activation of these receptors leads to a decrease in the release of pro-inflammatory neuropeptides such as substance P and calcitonin gene-related peptide (CGRP). This mechanism is crucial in reducing neurogenic inflammation and pain responses.
Key Research Findings
-
Neuropeptide Release Inhibition :
- This compound demonstrated a concentration-dependent inhibition of electrically-evoked neuropeptide release, with effective concentrations (EC50) for substance P, CGRP, and somatostatin being 11.6 nM, 14.3 nM, and 110.7 nM, respectively .
- In vivo studies indicated that this compound significantly inhibited both neurogenic and non-neurogenic acute inflammatory processes .
-
Pain Relief in Animal Models :
- In a rat model of bone cancer-induced pain (BCIBP), this compound effectively reversed pain-like behaviors, with observed EC50 values for mechanical allodynia and hyperalgesia at 3.7 mg/kg and 8.0 mg/kg, respectively .
- The compound also showed efficacy in reducing nocifensive behavior during formalin tests and alleviating chronic inflammatory pain induced by adjuvants .
- Neuronal Effects :
Study on Diabetic Neuropathy
A recent study investigated the effects of this compound on painful diabetic neuropathy (PDN) induced by streptozotocin in rats. The study reported that:
- This compound at doses of 10, 20, and 30 mg/kg produced significant anti-allodynic effects, with maximal efficacy observed at 30 mg/kg .
- The duration of action exceeded three hours, indicating a sustained effect compared to standard treatments like gabapentin and morphine .
Study on Chronic Pain Models
In another study focusing on chronic pain models, this compound was shown to alleviate mechanical hyperalgesia resulting from sciatic nerve ligation. The compound's ability to inhibit neuropeptide release contributed to its analgesic properties .
Data Table: Summary of Biological Activities
Study Focus | Model Used | Dose Range (mg/kg) | Key Findings |
---|---|---|---|
Neuropeptide Release | In vitro (tracheae) | 10–2000 nM | Inhibition of substance P and CGRP release |
Bone Cancer Pain | Rat model | 3.7–8.0 | Reversal of pain-like behaviors |
Diabetic Neuropathy | Streptozotocin-induced rat | 10–30 | Significant anti-allodynic effects |
Chronic Inflammation | Adjuvant-induced inflammation | Variable | Decreased mechanical allodynia |
Q & A
Basic Research Questions
Q. What is the pharmacological profile of J-2156, and how does its selectivity for SST4 receptors influence experimental design?
this compound is a highly selective agonist for somatostatin receptor subtype 4 (SST4), with IC50 values of 0.05 nM (human) and 0.07 nM (rat) . Its selectivity minimizes off-target effects, making it suitable for studies isolating SST4-mediated pathways. Researchers should validate receptor specificity using competitive binding assays with SST1–5 antagonists and include negative controls (e.g., SST4 knockout models) to confirm mechanism-based effects.
Q. Which animal models are validated for studying this compound’s anti-allodynic effects?
The breast cancer-induced bone pain (BCIBP) rat model is well-established, where this compound demonstrated dose-dependent alleviation of mechanical hypersensitivity (1–10 mg/kg) . Key parameters include measuring paw withdrawal thresholds (PPT) pre- and post-administration, with timepoints at 0.5, 1, 2, and 3 hours. Ensure randomization of treatment groups and blinding during data collection to reduce bias .
Q. How should researchers standardize this compound administration to ensure reproducibility?
Dissolve this compound in DMSO at 250 mg/mL (freshly prepared to avoid hygroscopic degradation) and dilute in saline for intraperitoneal injection . Control groups must receive vehicle-only solutions. Document storage conditions (-20°C for powder, -80°C for dissolved aliquots) and batch-specific purity (≥95%) to minimize variability .
Advanced Research Questions
Q. How can discrepancies in this compound’s efficacy across neuropathic pain models be resolved?
Contradictions may arise from differences in pain etiology (e.g., inflammatory vs. neuropathic) or species-specific SST4 expression. To address this:
- Perform comparative studies using standardized models (e.g., chronic constriction injury vs. BCIBP).
- Use transcriptomic profiling to correlate SST4 receptor density with this compound response .
- Apply meta-analysis techniques to harmonize data from heterogeneous studies, adjusting for covariates like dosage and administration routes .
Q. What statistical methods are optimal for analyzing dose-response relationships in this compound studies?
Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/ED50 values. For longitudinal data (e.g., PPT measurements over time), apply mixed-effects models to account for within-subject correlations . Validate assumptions using residual plots and post-hoc tests (e.g., Tukey’s HSD for multiple comparisons). Open-source tools like R (drc package) or GraphPad Prism are recommended .
Q. How can multi-omics approaches elucidate this compound’s downstream signaling mechanisms?
Integrate RNA sequencing (to identify SST4-regulated genes) with phosphoproteomics (to map kinase activation). For example:
- Treat primary dorsal root ganglion neurons with this compound and perform single-cell RNA-seq to capture heterogeneity.
- Use pathway enrichment analysis (e.g., Gene Ontology, KEGG) to prioritize targets linked to pain modulation .
- Validate findings with siRNA knockdown or CRISPR-Cas9-edited SST4 cell lines .
Q. Methodological Considerations
Q. How to design a longitudinal study assessing this compound’s long-term effects on SST4 receptor activity?
- Cohort design : Include treatment arms with varying durations (e.g., 7-, 14-, 28-day administration).
- Endpoint selection : Combine behavioral assessments (PPT) with molecular markers (e.g., SST4 internalization via immunohistochemistry).
- Ethics : Monitor adverse effects (e.g., motor impairment) and adhere to IACUC guidelines for humane endpoints .
Q. What controls are critical for in vitro studies of this compound’s receptor specificity?
- Negative controls : SST4 antagonists (e.g., CYN154806) or non-target receptor agonists.
- Positive controls : Known SST4 activators (e.g., L-803,087) to benchmark response thresholds.
- Technical replicates : Repeat experiments across multiple cell passages or batches to confirm consistency .
Properties
IUPAC Name |
(2S)-4-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[(4-methylnaphthalen-1-yl)sulfonylamino]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S/c1-16-11-12-22(19-10-6-5-9-18(16)19)33(31,32)28-20(13-14-25)24(30)27-21(23(26)29)15-17-7-3-2-4-8-17/h2-12,20-21,28H,13-15,25H2,1H3,(H2,26,29)(H,27,30)/t20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNCZBXJSGKDLS-SFTDATJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC(CCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)N[C@@H](CCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848647-56-3 | |
Record name | (1'S, 2S)-4-Amino-N-(1'-carbamoyl-2'-phenylethyl)-2-(4''-methyl-1''-naphthalenesulfonylamino)butanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848647563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | J-2156 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H35JAI9M2X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.